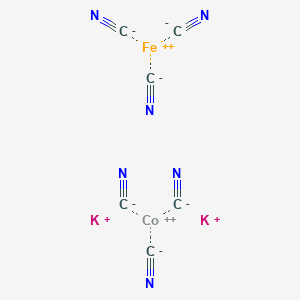
1-(pyrrolidin-3-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(pyrrolidin-3-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid is a complex organic compound featuring a pyrrolidine ring, a pyrazole ring, and two phenyl groups. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for the development of new therapeutic agents.
准备方法
The synthesis of 1-(pyrrolidin-3-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic conditions.
Introduction of the Phenyl Groups: The phenyl groups can be introduced via Friedel-Crafts acylation reactions using benzoyl chloride and an appropriate catalyst, such as aluminum chloride.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of an appropriate amine with a carbonyl compound.
Coupling of the Rings: The final step involves coupling the pyrrolidine and pyrazole rings through a condensation reaction, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反应分析
1-(pyrrolidin-3-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace a leaving group on the aromatic ring.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of imines or enamines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents such as dichloromethane or ethanol, and temperature control to optimize reaction rates and yields.
科学研究应用
1-(pyrrolidin-3-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and structure-activity relationships.
Biology: It is used in the development of bioactive molecules that can interact with specific biological targets, such as enzymes or receptors.
Medicine: The compound has potential therapeutic applications, including the development of anti-inflammatory, anticancer, and antimicrobial agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 1-(pyrrolidin-3-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The specific molecular targets and pathways involved depend on the structure of the compound and its functional groups.
相似化合物的比较
1-(pyrrolidin-3-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolizines share the pyrrolidine ring structure and exhibit similar biological activities.
Pyrazole Derivatives: Compounds such as 3,5-diphenylpyrazole and 1-phenyl-3-methylpyrazole share the pyrazole ring structure and have similar chemical reactivity.
Phenyl-Substituted Compounds: Compounds like diphenylmethane and triphenylmethane share the phenyl group substitution and exhibit similar physicochemical properties.
The uniqueness of this compound lies in its combination of these structural features, which allows it to interact with a diverse range of biological targets and exhibit a wide range of biological activities.
属性
CAS 编号 |
1338247-43-0 |
|---|---|
分子式 |
C20H19N3O2 |
分子量 |
333.38376 |
同义词 |
1-(pyrrolidin-3-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![5-Fluoro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1144010.png)
![6-Vinyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1144013.png)

